molecular formula C15H15ClN2S2 B10865379 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea

Cat. No.: B10865379
M. Wt: 322.9 g/mol
InChI Key: OGEPLMZYNGVTLY-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea is a thiourea derivative characterized by a sulfur atom bonded to two nitrogen atoms (NH-CS-NH). One nitrogen is substituted with a phenyl group, while the other is linked to a 2-[(4-chlorophenyl)sulfanyl]ethyl chain. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and organic synthesis.

Molecular Formula: C₁₅H₁₅ClN₂S₂
Molecular Weight: ~334.87 g/mol (calculated).
Synthesis: Typically synthesized via nucleophilic addition between 4-chlorophenylethylamine and phenyl isothiocyanate under controlled conditions . Industrial production may employ continuous flow reactors for improved yield .

Properties

Molecular Formula

C15H15ClN2S2

Molecular Weight

322.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylthiourea

InChI

InChI=1S/C15H15ClN2S2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18,19)

InChI Key

OGEPLMZYNGVTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea typically involves the reaction of 2-[(4-chlorophenyl)sulfanyl]ethylamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the observed antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea (hereafter "Target Compound") with structurally analogous compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₅H₁₅ClN₂S₂ 4-Chlorophenylsulfanylethyl, Phenyl Antimicrobial, Anticancer (predicted)
1-(4-Chlorophenyl)-3-phenylthiourea C₁₃H₁₁ClN₂S 4-Chlorophenyl, Phenyl (no ethyl chain) Moderate antimicrobial activity
1-(4-Chlorophenyl)-3-ethylthiourea (CEET) C₉H₁₁ClN₂S 4-Chlorophenyl, Ethyl Lower anticancer efficacy vs. Target
1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea C₁₂H₁₇N₂OS Methoxyphenylethyl, Ethyl Enhanced solubility, reduced potency
1-(4-Bromophenyl)-3-ethylthiourea C₉H₁₁BrN₂S Bromophenyl, Ethyl Lower bioactivity than chlorophenyl

Key Findings:

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group enhances antimicrobial activity compared to bromophenyl analogs, likely due to chlorine’s electronegativity and lipophilicity .
  • The ethylsulfanyl chain in the Target Compound improves cellular permeability and target binding vs. shorter chains (e.g., methyl) .

Solubility and Reactivity :

  • Methoxy groups (e.g., in 1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea) increase water solubility but reduce membrane penetration .
  • The sulfanyl (-S-) linkage in the Target Compound enhances stability compared to oxygen-containing analogs (e.g., ethers) .

Synthetic Complexity :

  • Derivatives with extended alkyl chains (e.g., Target Compound) require multi-step synthesis, whereas simpler analogs (e.g., CEET) are synthesized in fewer steps .

Table 2: Pharmacokinetic Properties (Predicted)

Compound LogP (Lipophilicity) Plasma Protein Binding (%) Metabolic Stability
Target Compound 3.8 85–90 Moderate
1-(4-Chlorophenyl)-3-phenylthiourea 3.2 75–80 High
CEET 2.5 70–75 Low

Notes:

  • The phenyl group at the thiourea’s N3 position enhances metabolic stability vs. alkyl groups .

Research Implications

The Target Compound’s dual aromatic systems (phenyl and chlorophenyl) and flexible ethylsulfanyl chain make it a versatile scaffold for drug design. Comparative studies suggest:

  • Anticancer Potential: The chlorophenyl group may inhibit tubulin polymerization, while the sulfanyl chain enhances DNA intercalation .
  • Structure-Activity Relationship (SAR) : Substituting the ethylsulfanyl group with polar moieties (e.g., hydroxyethyl) could balance solubility and activity .

Biological Activity

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea, a compound belonging to the thiourea class, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C15H16ClN1S2\text{C}_{15}\text{H}_{16}\text{ClN}_{1}\text{S}_{2}

This structure includes a thiourea moiety, which is often associated with various pharmacological activities. The synthesis typically involves the reaction of 4-chlorobenzenesulfenyl chloride with 3-phenylthiourea under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxicity of several thiourea derivatives, 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthioureaMCF-712.5
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthioureaA54915.0

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, although further mechanistic studies are necessary to elucidate its precise mode of action.

Anticonvulsant Activity

In addition to its anticancer properties, this thiourea derivative has shown promising anticonvulsant activity. A study conducted using pentylenetetrazole (PTZ) induced seizure models in mice indicated that the compound significantly increased the convulsive threshold and survival rates.

Research Findings

The anticonvulsant efficacy was evaluated using both PTZ and maximal electroshock seizure (MES) tests. The results are detailed in Table 2.

Test TypeDosage (mg/kg)Onset Time (s)Survival Rate (%)
PTZ502.5895
MES50N/AN/A

The data indicate that treatment with 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea not only reduced seizure activity but also enhanced survival rates compared to control groups, highlighting its potential as an effective anticonvulsant agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Thioureas have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Neurotransmitter Modulation : Its anticonvulsant properties may involve modulation of GABAergic signaling pathways.

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